(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile
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Description
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C21H17N3O2S and its molecular weight is 375.45. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches : A study by Sa̧czewski et al. (2004) explored the synthesis of acrylonitriles with different heterocyclic substitutions, demonstrating the flexibility in modifying the compound's structure for varied applications. The synthesis involved Knoevenagel condensation, highlighting the compound's potential for customization in scientific research (Sa̧czewski et al., 2004).
Structural Insights : X-ray crystallography has provided significant insights into the molecular structure of such compounds. For instance, the crystal structure analysis of ethyl 3,3-bis(methylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylate by Dölling et al. (1991) revealed detailed information about the compound's configuration and intermolecular interactions, which are crucial for understanding its reactivity and potential applications in materials science and medicinal chemistry (Dölling et al., 1991).
Biological Evaluation and Applications
The compound and its related derivatives have been evaluated for their biological activities, offering insights into potential therapeutic applications.
Cytotoxic Activities : The cytotoxic potency of heteroarylacrylonitriles, including structures similar to the mentioned compound, was assessed by Sa̧czewski et al. (2004) on various human cancer cell lines. The study highlighted the importance of structural modifications at specific positions for enhanced cytotoxicity, indicating the potential for developing new anticancer agents (Sa̧czewski et al., 2004).
Apoptosis Induction : Another study focused on a benzothiazole derivative, which showed the ability to induce apoptosis in leukemia cells through mitochondrial and caspase-dependent pathways. This research provides a foundation for the development of novel compounds based on the acrylonitrile framework for targeted cancer therapies (Repický et al., 2009).
Photophysical and Electrochemical Properties
The compound's derivatives have also been investigated for their photophysical and electrochemical properties, which are relevant for applications in materials science.
Optical Limiting Behavior : Research by Anandan et al. (2018) on thiophene dyes, which share structural similarities with the compound , demonstrated their potential in nonlinear optical limiting, useful for protecting optical sensors and human eyes from high-intensity light sources (Anandan et al., 2018).
Electrochemical Applications : The electrochemical properties of similar acrylonitrile derivatives suggest their utility in developing new materials for electronic devices, highlighting the compound's versatility beyond biomedical applications.
Properties
IUPAC Name |
(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-ethylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-2-14-3-6-17(7-4-14)23-11-16(10-22)21-24-18(12-27-21)15-5-8-19-20(9-15)26-13-25-19/h3-9,11-12,23H,2,13H2,1H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFPBDLYNMYOQW-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.